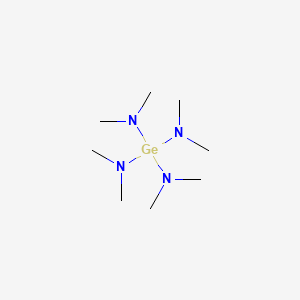
Iodoform-d
概要
説明
Iodoform-d, also known as triiodomethane-d, is a deuterated form of iodoform. It is an organoiodine compound with the chemical formula CDI₃. This compound is characterized by its pale yellow, crystalline appearance and distinctive odor. This compound is used in various scientific applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Iodoform-d can be synthesized through the haloform reaction, which involves the reaction of iodine and a deuterated methyl ketone (CD₃COR) in the presence of a strong base such as sodium hydroxide. The reaction proceeds as follows:
- The deuterated methyl ketone is treated with iodine, resulting in the formation of a triiodinated intermediate.
- The intermediate undergoes hydrolysis in the presence of a base, yielding this compound and a carboxylate salt.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, including temperature and pH, to ensure high yield and purity. The use of deuterated starting materials is essential for the production of this compound.
化学反応の分析
Types of Reactions
Iodoform-d undergoes several types of chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.
Reduction Reactions: this compound can be reduced to diiodomethane-d using reagents such as hydrogen iodide.
Oxidation Reactions: this compound can be oxidized to carbon dioxide in the presence of strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Reduction: Hydrogen iodide is a typical reducing agent.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Reduction: Diiodomethane-d.
Oxidation: Carbon dioxide and other oxidation products.
科学的研究の応用
Iodoform-d has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.
Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways.
Medicine: Investigated for its potential use in antimicrobial treatments due to its iodine content.
Industry: Utilized in the production of deuterated solvents and other deuterium-labeled compounds.
作用機序
The mechanism of action of iodoform-d involves the release of iodine, which exerts its effects through the oxidation of bacterial proteins. This leads to the denaturation of proteins and the disruption of cellular processes, resulting in antimicrobial activity. The molecular targets include bacterial cell walls and enzymes involved in metabolic pathways.
類似化合物との比較
Similar Compounds
- Methyl iodide (CD₃I)
- Diiodomethane (CD₂I₂)
- Carbon tetraiodide (CI₄)
- Fluoroform (CF₃H)
- Chloroform (CHCl₃)
- Bromoform (CHBr₃)
Uniqueness
Iodoform-d is unique due to its deuterium content, which makes it particularly useful in NMR spectroscopy and studies involving isotopic labeling. Its antimicrobial properties also distinguish it from other similar compounds.
特性
IUPAC Name |
deuterio(triiodo)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHI3/c2-1(3)4/h1H/i1D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJPEAGHQZHRQV-MICDWDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(I)(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(I)(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHI3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584109 | |
| Record name | Triiodo(~2~H)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.738 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2787-27-1 | |
| Record name | Triiodo(~2~H)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triiodomethane-d | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1603296.png)


![Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B1603300.png)





